CH5164840

Content Navigation

Product Name

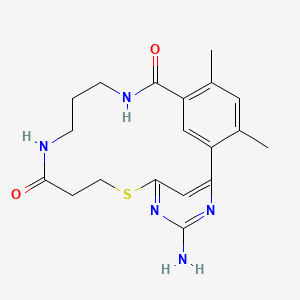

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Efficacy and Key Findings

Researchers evaluated CH5164840 extensively in vitro and in vivo, with key quantitative findings summarized below.

| Cancer Model | Treatment | Key Experimental Findings | Citation |

|---|---|---|---|

| NSCLC (Non-Small Cell Lung Cancer) | |||

| • NCI-H292 (EGFR overexpression) | • Erlotinib + this compound | Enhanced antitumor activity compared to erlotinib alone [1] [2]. | |

| • NCI-H1975 (Erlotinib-resistant, T790M mutation) | • Erlotinib + this compound | Enhanced antitumor activity of erlotinib; effectively suppressed ERK signaling [1] [2]. | |

| HER2-Overexpressing Cancers | |||

| • NCI-N87 (Gastric) | • this compound monotherapy | Potent antitumor efficacy with tumor regression [3]. | |

| • BT-474 (Breast) | • this compound monotherapy | Potent antitumor efficacy with tumor regression [3]. | |

| • NCI-N87 & BT-474 | • this compound + Trastuzumab or Lapatinib | Significantly enhanced antitumor efficacy [3]. | |

| Toxicology Study | |||

| • TK6 cells (Human lymphoblastoid) | • this compound monotherapy | Induced micronuclei via an aneugenic mechanism (causing chromosomal loss), indicating a genotoxic risk [4]. |

Mechanism of Action and Experimental Protocols

This compound inhibits Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins" that are often oncogenic drivers in cancer cells [5] [6]. By binding to Hsp90's N-terminal domain, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins, thereby simultaneously suppressing multiple oncogenic signaling pathways [1] [5] [3].

The diagram below illustrates how inhibition of Hsp90 by this compound leads to the degradation of multiple client proteins and suppression of tumor growth.

Key experimental methodologies from the research include:

- In Vitro Cell Proliferation Assay: Tumor cells were treated with compounds and incubated for 4 days. Cell viability was measured using a Cell Counting Kit-8, and antiproliferative activity (IC50 values) was calculated [1].

- Western Blotting: Used to analyze the degradation of client proteins (e.g., EGFR, AKT, ERK) and the induction of Hsp70, a biomarker of Hsp90 inhibition [1] [3].

- In Vivo Xenograft Models: Athymic nude mice were implanted with human cancer cells. Once tumors reached a specific volume, animals were randomized into treatment groups. This compound was administered orally, and tumor volume was measured regularly to calculate tumor growth inhibition [1] [3].

- In Vitro Micronucleus Test (MNT): TK6 cells were treated with this compound. After cell division, the frequency of micronuclei formation was scored to assess genotoxic potential. The mode of action was further elucidated using fluorescence in situ hybridization (FISH) [4].

Safety and Development Challenges

A significant challenge for this compound and its class is toxicity. Studies noted that This compound induced micronuclei in human cells via an aneugenic mechanism, meaning it can cause chromosomal loss, which poses a potential genotoxic risk [4]. Furthermore, structurally diverse Hsp90 inhibitors, including this compound, have been observed to cause ocular toxicity in animal models, such as damage to photoreceptor cells [7]. These on-target toxicities have been a major hurdle for the clinical development of Hsp90 pan-inhibitors [5] [7].

Future Perspectives

Research on this compound provides a strong rationale for Hsp90 inhibition as a viable anticancer strategy, especially in combination therapies to overcome resistance [1] [3]. The field is now evolving toward isoform-selective Hsp90 inhibitors (e.g., Hsp90β-selective), which aim to retain antitumor efficacy while avoiding the dose-limiting toxicities associated with pan-inhibitors like this compound [5] [7].

References

- 1. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitor this compound induces micronuclei in TK6 ... [sciencedirect.com]

- 5. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a heat shock protein 90 inhibitor [agscientific.com]

- 7. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

CH5164840 macrocyclic pyrimidine inhibitor

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of CH5164840:

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| Synonyms | 4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1²,⁶]docosa-1(21),2,4,6(22),17,19-hexaene-10,16-dione [1] |

| CAS Number | 1052645-73-4 [1] |

| Molecular Formula | C₁₉H₂₃N₅O₂S [1] |

| Molecular Weight | 385.48 g/mol [1] |

| Primary Target | Hsp90 (N-terminal ATP-binding site) [2] |

| Target Affinity (Kd) | 0.52 nM for N-terminal Hsp90α [1] |

Key Quantitative Biological Data

The following table consolidates the primary experimental data demonstrating the potency and efficacy of this compound.

| Assay Type | Results / Findings |

|---|---|

| In Vitro Anti-proliferative Activity (IC₅₀) | HCT116 (colorectal cancer): 0.15 μM; NCI-N87 (gastric cancer): 0.066 μM [1] |

| In Vivo Efficacy (HCT116 Xenograft Model) | 83% tumor growth inhibition upon oral administration [2] |

| Pharmacokinetics (Mouse) | Oral bioavailability (F) = 70.8%; Half-life (t₁/₂) = 2.64 h [1] |

| Mechanistic Phenotype (In Vitro MNT) | Induces centromere-positive micronuclei (85%-94% of total MN) in TK6 cells, indicating aneugenic activity [3] |

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies for key experiments.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative IC₅₀ values of this compound [4].

- Cell Seeding: Seed human cancer cell lines (e.g., HCT116, NCI-N87) into microtiter plates.

- Compound Treatment: Add this compound to the plates and incubate at 37°C in 5% CO₂ for 4 days.

- Viability Measurement: Add a Cell Counting Kit-8 (CCK-8) solution to each well.

- Absorbance Reading: Measure absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate anti-proliferative activity as (1 - T/C) × 100%, where T and C represent the absorbance of treated and untreated control cells, respectively. Calculate IC₅₀ values using appropriate software (e.g., Microsoft Excel).

In Vitro Micronucleus Test (MNT) with FISH

This protocol is used to evaluate the genotoxic potential and mechanism of this compound [3].

- Cell Culture and Treatment: Culture human lymphoblastoid TK6 cells. Treat with this compound (e.g., 0.1-0.5 μg/mL) for 24 hours. Use Methylmethanesulfonate (MMS) as a clastogen positive control and vehicle (DMSO) as a negative control.

- Cell Harvest and Staining: After treatment, harvest cells and stain with the nucleic acid dye acridine orange.

- Microscopic Analysis: Score the frequency of micronucleated cells (MNC) by examining at least 2000 binucleated cells per culture under a fluorescence microscope.

- FISH Analysis: To determine the mechanism, perform Fluorescence In Situ Hybridization (FISH) on a separate set of samples using a pan-centromeric DNA probe.

- Data Interpretation: A significant increase in micronuclei that are positive for the centromeric signal indicates an aneugenic mechanism (chromosome loss), whereas centromere-negative micronuclei indicate a clastogenic mechanism (chromosome breakage).

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of Hsp90's N-terminal domain, as confirmed by its co-crystal structure (PDB ID: 3VHD) [2]. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic client proteins [4] [5]. The following diagram illustrates how this compound induces this degradation and the subsequent impact on key cancer-driving pathways, particularly in the context of overcoming drug resistance in NSCLC.

As the diagram shows, by degrading key client proteins like EGFR, this compound can effectively block downstream survival and proliferation signals. This is particularly effective in overcoming resistance to EGFR inhibitors like erlotinib in NSCLC models, including those with the T790M resistance mutation [4].

Key Considerations for Research and Development

- Toxicity Profile: A significant on-target toxicity associated with this compound and other Hsp90 pan-inhibitors is ocular toxicity, observed in preclinical models [6]. Furthermore, this compound induces micronuclei via an aneugenic mechanism (chromosome mis-segregation), a important genotoxicity consideration [3].

- Therapeutic Synergy: The most promising application for this compound is in rational combination therapies. It shows synergistic antitumor activity when combined with targeted agents like erlotinib (anti-EGFR) in NSCLC and trastuzumab or lapatinib (anti-HER2) in breast and gastric cancer models [4] [5].

- Isoform-Selective Inhibitors: Due to the toxicities associated with pan-Hsp90 inhibition, recent research focuses on developing Hsp90β-selective inhibitors (e.g., NDNB1182). These aim to retain anticancer and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity linked to Hsp90α inhibition [6].

References

- 1. | 1052645-73-4 CH 5164840 [chemicalbook.com]

- 2. RCSB PDB - 3VHD: Hsp90 alpha N-terminal domain in complex with... [rcsb.org]

- 3. HSP90 inhibitor this compound induces micronuclei in TK6 ... [sciencedirect.com]

- 4. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a heat shock protein 90 inhibitor [agscientific.com]

- 6. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

Identified Activity and Properties of CH5164840

The table below summarizes the key information about CH5164840 found in the search results.

| Property | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) [1] |

| Chemical Class | Novel structure (not a geldanamycin derivative) [1] |

| Primary Evidence | Preclinical studies (in vitro & in vivo) [1] |

| Antitumor Activity | Potent growth inhibitory activity against NSCLC cell lines and xenograft models [1] |

| Key Combination | Enhances antitumor activity of EGFR inhibitors (e.g., Erlotinib) [1] |

| Mechanistic Insight | Abrogates erlotinib-induced phosphorylation of Stat3; suppresses ERK signaling in resistant models [1] |

Experimental Workflow for Profiling Hsp90 Inhibitors

To address the lack of specific binding data for this compound, the following diagram and protocol outline the standard methodology used to characterize novel Hsp90 inhibitors. These are the experiments you would perform to obtain the missing quantitative data.

Hsp90 inhibitor R&D workflow

Based on the general practices for Hsp90 inhibitor validation [2], the following protocols are considered standard for characterizing a compound like this compound.

In Vitro Binding Affinity and Specificity Assays

The core objective is to confirm direct binding to Hsp90 and quantify its strength and selectivity [2].

- ATPase Activity Inhibition: A standard assay measures the compound's ability to inhibit the ATPase activity of recombinant Hsp90 protein. The IC₅₀ value (half-maximal inhibitory concentration) is a key quantitative output for potency [2].

- Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques are used to determine the direct binding affinity (Equilibrium Dissociation Constant, Kd) between the compound and the Hsp90 protein [2].

- Co-crystallography: Solving the co-crystal structure of the compound bound to Hsp90 provides unambiguous proof of binding and reveals atomic-level interactions, which is a gold standard for validation [2].

- Affinity Pull-Down: The compound is immobilized on a resin and incubated with cell lysates. Specific binding to Hsp90 (and not other unrelated proteins) is demonstrated if Hsp90 is retained on the resin and its binding is competed off by free compound or ATP [2].

Functional and Phenotypic Assays in Cellular Models

These experiments verify that the compound engages its target in a complex cellular environment and produces the expected biological effects [1] [2].

- Client Protein Degradation (Western Blot): Cancer cells are treated with the compound, and lysates are analyzed by western blotting. Degradation of well-known Hsp90 client proteins (e.g., EGFR, HER2, AKT, STAT3) is a primary indicator of successful on-target inhibition [1] [3].

- Induction of Heat Shock Response (HSR): The same western blots are probed for Hsp70. A marked increase in Hsp70 levels is a canonical cellular response to Hsp90 inhibition and serves as a pharmacodynamic biomarker [4] [5].

- Cell Viability and Proliferation Assays: Compounds are tested across a panel of cancer cell lines (e.g., NSCLC lines with various EGFR statuses) using assays like MTT or CellTiter-Glo. The output is a GI₅₀ or IC₅₀ value for growth inhibition [1].

References

- 1. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. Methods to validate Hsp90 inhibitor specificity, to identify off ... [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitors enhance the antitumoral effect of osimertinib ... [tlcr.amegroups.org]

- 4. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for ... [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

CH5164840 preclinical research overview

Detailed Preclinical Efficacy Data

CH5164840 was investigated both as a single agent and in combination with other therapies. The following table summarizes key quantitative efficacy data from pivotal in vivo xenograft studies.

| Cancer Model | Model Description | Treatment Protocol | Key Experimental Findings | Citation |

|---|---|---|---|---|

| HER2+ Cancers | NCI-N87 (gastric) and BT-474 (breast) xenografts | This compound oral administration, once daily | Potent antitumor efficacy with tumor regression; well tolerated. | [1] |

| HER2+ Cancers | NCI-N87 and BT-474 xenografts | This compound combined with trastuzumab or lapatinib | Significantly enhanced antitumor efficacy compared to single-agent treatments. | [1] |

| NSCLC (EGFR) | NCI-H292 (EGFR-overexpressing) and NCI-H1975 (T790M mutation, erlotinib-resistant) xenografts | This compound combined with erlotinib | Enhanced antitumor activity of erlotinib in both sensitive and resistant models. | [2] [3] |

The mechanism of this compound involves a multi-faceted attack on oncogenic signaling pathways, which is visualized in the diagram below.

A critical finding from preclinical studies was that this compound exhibited tumor-selective activity. The compound bound with higher affinity to the multi-chaperone complex form of Hsp90 found in tumor cells and was distributed more effectively into tumor tissue than normal tissues. This selectivity is a key advantage, as it can potentially widen the therapeutic window [1].

Key Experimental Protocols

To help you interpret the data, here are summaries of the core methodologies used in the key studies.

- In Vitro Cell Proliferation Assay: Tumor cell lines were seeded in microplates and treated with compounds. After incubation, cell viability was measured using colorimetric (Cell Counting Kit-8) or luminescent (CellTiter-Glo) assays. IC₅₀ values were calculated from the dose-response curves [2].

- Western Blotting: Used to analyze protein expression and degradation. Cells or tumor tissues were lysed, and proteins were separated and transferred to membranes. Specific antibodies detected client proteins (e.g., HER2, EGFR, p-Akt) and heat shock proteins (Hsp70, Hsp90). This confirmed on-target mechanism of action [1] [2].

- In Vivo Xenograft Models: Cancer cells were implanted subcutaneously into immunodeficient mice. When tumors reached a predefined volume, mice were randomized into treatment groups. This compound was typically administered orally, once daily. Tumor volume and body weight were monitored to assess efficacy and tolerability [1] [2].

- Analysis of Combination Effects: In vivo, combination effects were statistically evaluated using methods like Tukey's test. The combination index was often assessed by comparing tumor growth inhibition in the combination group versus single-agent groups [2].

Critical Preclinical Safety Finding

A major challenge for this compound and other pan-Hsp90 inhibitors was target-mediated toxicity.

- Retinal Toxicity: In a repeat-dose toxicity study in beagle dogs, this compound induced retinal toxicity, observed as loss of pupillary light reflex and abnormal waveforms on electroretinography (ERG). Histopathological examination revealed changes in the photoreceptor cell layer and the outer nuclear layer of the retina [4].

- On-Target Effect: This finding was consistent with another structurally distinct Hsp90 inhibitor, confirming that retinal toxicity is likely a class effect of pan-Hsp90 inhibition, attributed to the inhibition of the Hsp90α isoform [5] [4]. This toxicity presented at earlier stages or lower doses than other side effects, highlighting the retina as a sensitive target organ [4].

Conclusion for Research and Development

This compound serves as a compelling case study in oncology drug development. It exemplifies the potent efficacy achievable by simultaneously disrupting multiple oncogenic pathways and demonstrates how rational combination strategies can overcome resistance to targeted therapies. However, its history also underscores a significant translational barrier.

The preclinical safety profile, specifically the on-target retinal toxicity, likely contributed to the apparent discontinuation of its clinical development. This challenge has since spurred the field to explore next-generation agents, such as Hsp90β-selective inhibitors, which aim to retain anticancer efficacy while avoiding the toxicities associated with pan-inhibition [5].

References

- 1. antitumor activity of the novel heat shock protein 90... Preclinical [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced antitumor activity of erlotinib in combination with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Retinal toxicity induced by small-molecule Hsp90 inhibitors in beagle... [jstage.jst.go.jp]

- 5. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers ... [mdpi.com]

CH5164840 oncogenic client protein degradation

Molecular Mechanism of Action

CH5164840 exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, which disrupts the Hsp90 chaperone cycle [1] [2].

- Disruption of Chaperone Function: In tumor cells, Hsp90 exists in a multi-chaperone complex that is crucial for stabilizing numerous "client proteins," many of which are oncoproteins driving cancer progression. By inhibiting Hsp90's ATPase activity, this compound causes the ubiquitination and subsequent proteasomal degradation of these client proteins [3] [1] [2].

- Tumor Selectivity: A key feature of this compound is its reported tumor selectivity. Hsp90 in cancer cells is believed to be in an activated, high-affinity complex state, making it more susceptible to inhibition than Hsp90 in normal cells. This allows this compound to be effectively distributed to tumors and degrade client proteins like phosphorylated Akt in tumor tissue while sparing normal tissues, potentially improving its therapeutic window [1] [4].

The diagram below illustrates how this compound disrupts the Hsp90 chaperone machinery, leading to the degradation of oncogenic client proteins.

Key Experimental Data & Protocols

The following table summarizes the core experimental findings from the foundational study on this compound in NSCLC models [3].

| Experimental Model | Treatment | Key Findings |

|---|---|---|

| NCI-H292 Xenograft (EGFR overexpression) | This compound + Erlotinib | Enhanced antitumor activity vs. either agent alone; Abrogated Erlotinib-induced Stat3 phosphorylation. |

| NCI-H1975 Xenograft (Erlotinib-resistant, T790M mutation) | This compound + Erlotinib | Overcame Erlotinib resistance; Effectively suppressed ERK signaling. |

| Multiple NSCLC Cell Lines (in vitro) | This compound single agent | Showed remarkable growth inhibition; Induced degradation of client proteins (p-EGFR, p-AKT, p-ERK). |

Detailed Experimental Methodology

The key experiments elucidating the mechanism and efficacy of this compound were conducted as follows [3]:

Cell Culture and Proliferation Assay:

- Cell Lines: Various NSCLC cell lines including HCC827 (EGFR exon 19 del), NCI-H1975 (EGFR L858R/T790M), NCI-H292 (EGFR wild-type overexpression), and others were cultured as per supplier instructions.

- Protocol: Cells were seeded in microplates and treated with compounds for 4 days. Cell viability was measured using a Cell Counting Kit-8 (CCK-8), and absorbance was read at 450 nm. The IC50 values (concentration that inhibits 50% of cell growth) were calculated from the dose-response curves.

Western Blot Analysis:

- Purpose: To analyze the expression and phosphorylation levels of client proteins and signaling molecules.

- Protocol: Treated cells or tumor tissues were lysed. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-Stat3, Stat3). Signals were developed using ECL Plus and detected digitally.

In Vivo Xenograft Models:

- Model Establishment: Athymic nude mice were implanted subcutaneously with cancer cells.

- Dosing: Once tumors reached ~200-300 mm³, mice were randomized into groups. This compound and Erlotinib were orally administered once daily for 11 days.

- Efficacy Measurement: Tumor volume was measured and calculated. Tumor Growth Inhibition (TGI) was assessed. For pharmacodynamic studies, blood and tissues were collected at specific time points post-administration to analyze target engagement and client protein degradation.

Future Research & Clinical Context

While this compound demonstrates strong preclinical promise, its development must be viewed in the broader context of Hsp90 inhibitor research.

- The Challenge of Toxicity: A major hurdle for first-generation Hsp90 inhibitors was dose-limiting toxicities, including hepatotoxicity, ocular toxicity, and cardiotoxicity [5]. These on-target toxicities have been attributed primarily to the inhibition of the Hsp90α isoform [5] [6].

- The Rise of Isoform-Selective Inhibitors: To overcome these toxicities, the field is increasingly focusing on Hsp90β-selective inhibitors (e.g., NDNB1182). Preclinical studies suggest these selective inhibitors can maintain antitumor and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity associated with pan-Hsp90 inhibitors like this compound [5] [6].

- Combination with Immunotherapy: Emerging evidence indicates that Hsp90 inhibition can sensitize tumors to cancer immunotherapy by enhancing antigen presentation, reducing immune checkpoint expression, and remodeling the tumor microenvironment. This represents a promising future direction for this class of drugs [5].

References

- 1. This compound: a heat shock protein 90 inhibitor [agscientific.com]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of the stress chaperome as a ... [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers ... [mdpi.com]

- 6. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

CH5164840 in vivo xenograft model protocol

CH5164840 Xenograft Model Protocol

The table below summarizes the key parameters from the identified studies for a clear overview.

| Protocol Parameter | Details from Literature |

|---|---|

| Compound | This compound [1] [2] [3] |

| Animal Models | Athymic nude (BALB/c nu/nu) mice [2] [3] |

| Cancer Models | • HER2-overexpressing: NCI-N87 (gastric), BT-474 (breast) [1] • EGFR-driven NSCLC: NCI-H292 (overexpression), NCI-H1975 (T790M mutation, erlotinib-resistant) [2] [3] | | Cell Implantation | Subcutaneous injection into the right flank [2] [3] | | Dosing Route | Oral administration (PO) [1] [2] | | Dosing Regimen | Once daily [2] [3] | | Treatment Duration | 11 days (in cited studies) [2] [3] | | Vehicle Formulation | 10% DMSO, 10% Cremophor EL, 0.02N HCl in water [2] [3] |

Detailed Experimental Methodology

Here is a more detailed breakdown of the experimental workflow based on the search results.

1. Tumor Establishment and Study Initiation

- Cell Line Preparation: Human cancer cell lines (e.g., NCI-N87, BT-474, NCI-H292) are cultured and prepared for implantation [1] [2].

- Animal Engraftment: Tumor cells are implanted subcutaneously into the flank of immunocompromised mice [2] [3].

- Randomization: Once tumors reach a target volume of approximately 200–300 mm³, animals are randomized into treatment and control groups (typically n=4-5) to ensure similar starting tumor sizes across groups [2] [3].

2. Dosing and Treatment

- Dose Preparation: this compound is dissolved in its vehicle (10% DMSO/10% Cremophor EL/0.02N HCl in water) [2] [3].

- Administration: The compound is administered orally, once daily. The specific effective dose used in the cited studies was 10 mg/kg [1].

3. Efficacy and Analysis Endpoints

- Tumor Measurement: Tumor dimensions (length and width) are measured regularly, and volume (TV) is calculated using the formula: TV = (length × width²) / 2 [2] [3].

- Efficacy Calculation: Tumor Growth Inhibition (TGI) is a key metric, calculated as:

TGI = (1 - [(Tt - T0) / (Ct - C0)]) × 100%, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group, at the start (0) and end (t) of the experiment [2] [3]. - Tolerability Monitoring: Animal body weight is monitored as an indicator of overall health and compound toxicity [2].

- Pharmacodynamic Analysis: To confirm target engagement, tumor tissues and other samples (e.g., blood for PBMCs) can be collected at the end of the study for Western blot analysis. This verifies the degradation of client proteins (like HER2, EGFR) and induction of HSP70, which is a biomarker of HSP90 inhibition [1] [2].

The following diagram illustrates the workflow for a typical xenograft study with this compound.

Gaps in Available Information and Future Directions

It is important to note that while the search results provide a solid foundation, they lack some details expected in a complete, modern application note.

- Lack of Specific Welfare Details: The publications state that studies were approved by an Institutional Animal Care and Use Committee but do not specify details like humane endpoint criteria, anesthetic used during implantation, or methods of euthanasia [2] [3].

- Statistical Analysis: While one study mentions using SAS software and Tukey's test for combination studies, a full statistical analysis plan is not provided [2].

Future research could benefit from using more advanced models, such as Patient-Derived Xenografts (PDX), which better retain the original tumor's characteristics and may improve the predictive value of preclinical studies [4].

Key Takeaways for Researchers

- Proven Efficacy: The established protocol demonstrates that oral administration of this compound at 10 mg/kg daily for 11 days is effective in causing tumor regression in HER2- and EGFR-driven xenograft models [1] [2].

- Biomarker Confirmation: The degradation of oncogenic client proteins (HER2, EGFR) and upregulation of HSP70 serve as critical biomarkers to confirm HSP90 inhibition in vivo [1] [2].

- Combination Potential: this compound shows strong synergistic effects when combined with targeted agents like trastuzumab, lapatinib, and erlotinib, supporting its development for combination therapies [1] [2] [3].

References

- 1. Preclinical antitumor activity of the novel heat shock protein ... [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced antitumor activity of erlotinib in combination with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-derived xenograft models: Current status, challenges ... [pmc.ncbi.nlm.nih.gov]

Summary of Antitumor Activity & Assay Methods for CH5164840

The following table consolidates the experimental models and key findings from preclinical studies on CH5164840 [1] [2].

| Assay Category | Experimental Model/System | Key Measured Parameters & Outcomes |

|---|---|---|

| In Vitro Cytotoxicity | NSCLC cell lines (e.g., NCI-H292, NCI-H1975), HER2-overexpressing cancer cell lines (NCI-N87 gastric, BT-474 breast) [1] [2]. | Cell growth inhibition, induction of apoptosis, degradation of oncogenic client proteins (e.g., EGFR, HER2), suppression of downstream signaling pathways (e.g., ERK, Stat3 phosphorylation) [1] [2]. |

| In Vivo Efficacy (Xenograft Models) | Mouse xenograft models using NCI-H292, NCI-H1975 (NSCLC), NCI-N87 (gastric), and BT-474 (breast) cell lines [1] [2]. | Tumor volume regression, oral administration tolerability, effective distribution to tumor tissue, decreased phosphorylated Akt levels in tumor (but not normal) tissue [1] [2]. |

| Combination Therapy Studies | In vivo models treated with this compound plus targeted agents (e.g., Erlotinib, Trastuzumab, Lapatinib) [1] [2]. | Enhanced antitumor efficacy compared to monotherapy; in erlotinib-resistant models (NCI-H1975), combination suppressed ERK signaling and showed activity despite erlotinib's low single-agent efficacy [1] [2]. |

| Mechanistic & Selectivity Assays | Analysis of Hsp90 chaperone complexes from tumor vs. normal tissues [2]. | Selective binding to tumor Hsp90 (which forms active multi-chaperone complexes), providing a basis for its tumor-selective activity observed in vivo [2]. |

Experimental Workflow for Evaluating Hsp90 Inhibitors

The diagram below outlines a generalized experimental workflow for evaluating a candidate Hsp90 inhibitor like this compound, from in vitro mechanistic studies to in vivo efficacy assessment.

Mechanism of Action: Hsp90 Inhibition in Cancer

This compound acts by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous oncogenic "client proteins" [3]. The diagram below illustrates how this inhibition leads to antitumor effects.

Protocol Limitations and Alternative Approaches

As a researcher, you are likely aware that comprehensive step-by-step protocols for specific compounds are rarely fully detailed in published articles. The literature typically reports key parameters and outcomes rather than full experimental recipes.

Reconstructing Methods: You can infer general methodologies from the described experiments. For example, cell viability assays likely used standard colorimetric methods like MTT/MTS [4]. Client protein degradation is typically assessed by Western Blot analysis of proteins like EGFR and HER2 [1] [2]. In vivo studies generally follow established protocols for subcutaneous xenograft models in immunocompromised mice, with oral dosing and regular tumor volume measurements [1] [2].

Consult Related Resources: For detailed technical procedures, consult general molecular biology method manuals (e.g., "Methods in Molecular Biology" series) or the manufacturer's protocols for specific assay kits (e.g., cell viability, apoptosis, Western Blot).

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor this compound against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted ... [spandidos-publications.com]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

CH5164840 and Trastuzumab Combination: Preclinical Evidence

CH5164840 is a novel second-generation Hsp90 inhibitor discovered through structure-based virtual screening [1]. Its potential in combination with HER2-targeted therapies like trastuzumab is supported by the fundamental role of Hsp90 in stabilizing HER2, a key oncogenic client protein [2] [1].

The table below summarizes the key preclinical findings for this compound, both as a single agent and in combination with trastuzumab:

| Aspect | Details |

|---|---|

| Mechanism of Action | Binds to and inhibits Hsp90, leading to proteasomal degradation of oncogenic client proteins like HER2 and subsequent suppression of multiple oncogenic signaling pathways (e.g., Akt phosphorylation) [1]. |

| Demonstrated Tumor Selectivity | Binds more effectively to the activated multi-chaperone complex of Hsp90 in tumor tissues both in vitro and in vivo, leading to targeted distribution and effects [1]. |

| Single-Agent Efficacy | Oral administration showed potent antitumor efficacy, causing tumor regression in NCI-N87 (gastric) and BT-474 (breast) cancer xenograft models. It was well-tolerated in mouse models [1]. |

| Combination with Trastuzumab | Significantly increased antitumor efficacy against HER2-overexpressing gastric and breast cancer models compared to either agent alone [1]. |

| Rationale for Combination | As HER2 is a classic Hsp90 client protein, its inhibition complements the action of trastuzumab by degrading the HER2 protein itself, potentially overcoming resistance to HER2-targeted monotherapy [1]. |

Proposed Experimental Protocol for Combination Therapy In Vivo

Based on the published preclinical study, here is a detailed methodology for evaluating the efficacy of this compound in combination with trastuzumab in a mouse xenograft model [1].

Materials

- Cell Lines: NCI-N87 (human gastric cancer) or BT-474 (human breast cancer).

- Animals: Female athymic mice (e.g., BALB/c nu/nu), 6-8 weeks old.

- Test Articles:

- This compound: Formulated in a suitable vehicle for oral gavage.

- Trastuzumab: Formulated in sterile saline for intraperitoneal injection.

Methods

- Tumor Inoculation: Subcutaneously inject ~5 million NCI-N87 or BT-474 cells into the flank of each mouse.

- Group Randomization: When tumors reach a palpable size (~100-150 mm³), randomize mice into four treatment groups:

- Group 1 (Control): Vehicle only.

- Group 2: this compound monotherapy.

- Group 3: Trastuzumab monotherapy.

- Group 4: this compound + Trastuzumab combination.

- Dosing Regimen:

- This compound: Administer via oral gavage daily. The specific dose should be determined from prior single-agent efficacy studies.

- Trastuzumab: Administer via intraperitoneal injection. A common preclinical dose is 10 mg/kg, once or twice weekly.

- Treatment Duration: Continue dosing until tumors in the control group reach a predetermined endpoint.

- Data Collection and Analysis:

- Tumor Volume: Measure tumor dimensions 2-3 times per week.

- Body Weight: Monitor as an indicator of systemic toxicity.

- Pharmacodynamic Analysis: At the end of the study, analyze tumor lysates via Western blotting to assess degradation of HER2 and reduction in phospho-Akt levels.

Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway involved and the logical flow of the proposed in vivo experiment, from hypothesis to analysis.

Research Implications and Future Directions

The preclinical data suggests this compound is a promising candidate for combination therapy. Future research should focus on:

- Mechanism of Synergy: Conducting detailed studies on how the combination induces apoptosis and overcomes resistance.

- Biomarker Identification: Identifying predictive biomarkers for patient selection.

- Clinical Trial Design: Translating these findings into phase I clinical trials to establish safety, recommended phase II dose, and preliminary efficacy of the combination in patients with HER2-positive cancers.

Reference Information

- Primary Source for this compound: Cancer Research 2005;65:10686 and Bioorganic & Medicinal Chemistry Letters 2011;21:577, as cited in the search result [1].

- Mechanistic Background: The critical role of Hsp90 in chaperoning HER2 and other oncogenic clients is well-established in the scientific literature [2] [3] [1].

References

Application Note: CH5164840 and Lapatinib in HER2-Positive Cancers

1. Introduction Human Epidermal Growth Factor Receptor 2 (HER2)-overexpressing cancers represent a significant clinical challenge. The chaperone protein Heat Shock Protein 90 (Hsp90) stabilizes HER2 and other oncogenic clients, making it an attractive therapeutic target [1]. CH5164840 is a novel Hsp90 inhibitor that demonstrates tumor-selective distribution and degradation of oncogenic client proteins [2]. Lapatinib is a dual tyrosine kinase inhibitor (TKI) that targets both HER2 and EGFR, disrupting downstream signaling pathways like MAPK and AKT [3] [4]. Preclinical evidence suggests that combining these agents leads to potent antitumor activity and can overcome common resistance mechanisms [2].

2. Preclinical Efficacy Data The antitumor efficacy of this compound, both as a monotherapy and in combination with lapatinib, was evaluated in HER2-overexpressing human tumor xenograft models [2].

Table 1: In Vivo Antitumor Efficacy of this compound and Lapatinib in Xenograft Models [2]

| Cell Line | Cancer Type | Treatment | Efficacy Outcome |

|---|---|---|---|

| NCI-N87 | Gastric | This compound (monotherapy) | Tumor regression |

| BT-474 | Breast | This compound (monotherapy) | Tumor regression |

| NCI-N87 | Gastric | This compound + Lapatinib | Enhanced antitumor efficacy |

| BT-474 | Breast | This compound + Lapatinib | Enhanced antitumor efficacy |

3. Proposed Mechanism of Action & Signaling Pathways The combination of this compound and lapatinib targets the HER2 signaling axis through two distinct but complementary mechanisms, as shown in the diagram below.

HSP90 is critical for the stability and function of numerous "client proteins," including HER2 and other key players in oncogenic signaling like AKT [1]. By inhibiting HSP90, this compound promotes the proteasomal degradation of these clients, effectively reducing the total levels of oncogenic drivers [2]. Lapatinib directly inhibits the tyrosine kinase activity of HER2 and EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream survival pathways such as PI3K/AKT and RAS/RAF/MEK/ERK [3] [4]. This dual attack depleting the oncogenic protein (via this compound) while simultaneously blocking its signaling function (via lapatinib) results in a profound and sustained suppression of tumor growth signals.

4. Key Experimental Protocols The following methodologies are based on the procedures used in the foundational study [2] and common practices in the field.

4.1. In Vivo Efficacy Study in Xenograft Models

- Cell Line Preparation: Use HER2-overexpressing cancer cell lines (e.g., NCI-N87 for gastric cancer, BT-474 for breast cancer).

- Animal Model: Female athymic nude mice.

- Tumor Inoculation: Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of mice.

- Randomization & Dosing: When tumor volumes reach 150-200 mm³, randomize mice into treatment groups (n=6-10). Administer:

- This compound: Orally, once daily.

- Lapatinib: Orally, once daily.

- Vehicle control.

- Tumor Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2.

- Tolerability Assessment: Monitor mouse body weight as an indicator of systemic toxicity.

4.2. Analysis of Client Protein Degradation (Western Blot)

- Tissue Collection: After a defined treatment period, harvest tumors and normal tissues (e.g., liver).

- Protein Extraction: Homogenize tissues in RIPA lysis buffer containing protease and phosphatase inhibitors [3].

- Gel Electrophoresis & Transfer: Separate 30-50 µg of total protein by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane [4].

- Immunoblotting: Block membrane and probe with primary antibodies against:

- Targets: pHER2, HER2, pEGFR, EGFR, pAKT, AKT, pERK, ERK.

- Loading Control: α-Tubulin or β-Actin.

- Detection: Incubate with HRP-conjugated secondary antibody and visualize using an ECL detection system [3].

5. Rationale for Combination Therapy The potent efficacy of this combination can be attributed to several factors:

- Overcoming Resistance: Activation of alternative receptor tyrosine kinases, such as MET, is a known mechanism of resistance to HER2-targeted therapies like lapatinib [3]. As MET is also an Hsp90 client protein, its degradation by this compound can abrogate this resistance pathway [1].

- Tumor Selectivity: this compound demonstrates a favorable distribution profile, binding preferentially to the active multi-chaperone complexes found in tumor tissues. This leads to marked degradation of phosphorylated AKT in tumors but not in normal tissues, potentially enhancing the therapeutic window [2].

- Synergistic Action: The direct kinase inhibition by lapatinib, coupled with the broad depletion of oncogenic clients by this compound, creates a synergistic suppression of critical signaling networks that drive tumor growth and survival.

6. Safety and Tolerability In preclinical models, the combination of this compound and lapatinib was reported to be well tolerated [2]. However, comprehensive safety profiles, including detailed hematological and organ-specific toxicities, should be rigorously established in phase I clinical trials.

Research Gaps and Future Directions

It's important to note that while the preclinical data is compelling, This compound has not yet been approved for clinical use [1]. The search results did not provide highly granular protocol details (e.g., exact drug concentrations, full formulation details). Future research should focus on:

- Identifying predictive biomarkers for patient stratification.

- Determining the optimal dosing sequence and schedule.

- Evaluating this combination in a wider array of HER2-positive and HER2-mutated cancers.

- Investigating potential synergies with other modalities, such as immunotherapy [5].

References

- 1. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 3. MET activation mediates resistance to lapatinib inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Lapatinib-Mediated Radiosensitization ... [pmc.ncbi.nlm.nih.gov]

- 5. Combination therapies with HSP90 inhibitors against ... [sciencedirect.com]

CH5164840 cancer cell line proliferation assay

CH5164840 in Cancer Cell Proliferation Assays

This compound is a novel, second-generation Hsp90 inhibitor identified for its potent antitumor activity. Its primary mechanism of action is the degradation of oncogenic client proteins via Hsp90 inhibition, leading to growth inhibition and apoptosis in cancer cells [1] [2] [3].

The table below summarizes the core quantitative data from proliferation assays for this compound as a single agent and in combination with other targeted therapies:

| Cancer Cell Line | Genetic Background | Assay Type & Duration | This compound IC₅₀ / Activity | Combination Agent & Key Finding |

|---|---|---|---|---|

| NSCLC Panel (e.g., PC-9, HCC827) [1] | EGFR mutations (e.g., ΔE746-A750) | Cell Counting Kit-8, 4 days | Showed remarkable antitumor activity | Enhanced erlotinib activity; abrogated erlotinib-induced Stat3 phosphorylation |

| NCI-H292 [1] | Wild-type EGFR overexpression | Cell Counting Kit-8, 4 days | Potent growth inhibition | Enhanced erlotinib antitumor activity in xenograft models |

| NCI-H1975 [1] | EGFR with T790M mutation (erlotinib-resistant) | Cell Counting Kit-8, 4 days | Potent growth inhibition | Restored erlotinib sensitivity; effectively suppressed ERK signaling |

| NCI-N87 (Gastric) [2] | HER2-overexpressing | Not specified in abstract | Potent antitumor efficacy, induced apoptosis | Significantly enhanced efficacy of trastuzumab and lapatinib |

| BT-474 (Breast) [2] | HER2-overexpressing | Not specified in abstract | Potent antitumor efficacy, induced apoptosis | Significantly enhanced efficacy of trastuzumab and lapatinib |

Detailed Experimental Protocol for Proliferation Assay

The methodology used to generate the NSCLC cell line data is described below, which can be adapted as a protocol basis [1].

Materials

- Cell Lines: Various NSCLC lines (e.g., HCC827, NCI-H292, NCI-H1975).

- Compounds: this compound, Erlotinib.

- Key Reagent: Cell Counting Kit-8 (CCK-8), which uses a water-soluble tetrazolium salt to measure dehydrogenase activity in viable cells [1].

Cell Proliferation Assay Procedure

- Seeding: Plate tumor cells in microtiter plates.

- Dosing: Add compounds and incubate at 37°C in 5% CO₂ for 4 days.

- Detection: Add CCK-8 solution to each well. The WST-8 substrate is reduced by cellular dehydrogenases to an orange-colored, water-soluble formazan dye.

- Measurement: Measure the absorbance at 450 nm using a microplate reader.

- Analysis:

- Calculate antiproliferative activity as

(1 - T/C) × 100 (%), where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells. - Determine IC₅₀ values (concentration that inhibits 50% of cell proliferation) using appropriate software.

- Calculate antiproliferative activity as

This type of assay is a classic example of a chromogenic assay, where the metabolic activity of cells (the "target") is quantified through an enzyme-mediated reaction that produces a detectable color change [4].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. The following diagram illustrates the key signaling pathways affected and the logical flow of its mechanism, particularly in the context of overcoming EGFR TKI resistance.

The core mechanism involves simultaneous disruption of multiple signaling pathways. Key findings from resistance models include:

- In erlotinib-resistant NCI-H1975 cells (T790M mutation), this compound combination effectively suppressed ERK signaling, overcoming the resistance mechanism [1].

- In NCI-H292 cells, erlotinib treatment increased Stat3 phosphorylation, a potential resistance pathway. This effect was abrogated by the addition of this compound [1].

Important Research Context

- Toxicity Considerations: A known challenge with Hsp90 pan-inhibitors is on-target toxicity, including ocular toxicity. Studies note that this compound induced retinal toxicity in animal models [5]. This is a critical factor for translational research, and newer Hsp90β-selective inhibitors are being explored to mitigate these side effects [5].

- Broader Combination Potential: The strategy of combining Hsp90 inhibitors with targeted agents is well-established. For example, the Hsp90 inhibitor ganetespib also shows strong synergy with EGFR TKIs in mutant and wild-type NSCLC, supporting the general validity of this approach [6].

References

- 1. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of the novel heat shock protein ... [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitor as a sensitizer of cancer cells to different ... [spandidos-publications.com]

- 4. Chromogenic Assays: What they are and how ... [goldbio.com]

- 5. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

- 6. The HSP90 inhibitor ganetespib potentiates the antitumor ... [link.springer.com]

Comprehensive Application Notes and Protocols for HSP90 Inhibitor CH5164840 in HER2-Overexpressing Cancers

Introduction to HSP90 Biology and Oncogenic Client Proteins

Heat shock protein 90 (HSP90) is a molecular chaperone that plays an essential role in the stability, maturation, and activation of numerous client proteins, many of which are oncogenic signaling molecules that drive cancer progression. The HSP90 chaperone machinery functions through a complex ATP-dependent cycle that involves conformational changes between open and closed states, facilitated by co-chaperones that regulate its activity. This cycle is crucial for maintaining the structural and functional integrity of client proteins under normal physiological conditions. However, cancer cells exploit this system to protect mutated and overexpressed oncoproteins from misfolding and degradation, thereby ensuring their continued survival and proliferation. The heightened dependency on HSP90 in cancer cells presents a therapeutic opportunity, as inhibition of HSP90 simultaneously targets multiple oncogenic pathways, potentially overcoming the resistance mechanisms that often limit the efficacy of single-target agents. [1]

HSP90 exists as flexible homodimers that cycle between open and closed conformations. In its open conformation, HSP90 can bind client proteins and co-chaperones. When ATP binds to the N-terminal domain, the dimer adopts a closed conformation that encloses the client protein, facilitating its proper folding and activation. Following ATP hydrolysis, the complex returns to the open conformation, releasing the properly folded client protein. This chaperone cycle is critical for the stability and function of numerous oncogenic clients, including HER2, EGFR, AKT, RAF1, and HIF-1α, among others. Importantly, HSP90 is overexpressed in many cancer types and demonstrates 2- to 10-fold higher activity in cancer cells compared to normal cells, making it an attractive therapeutic target. The HSP90 family includes four main isoforms: HSP90α and HSP90β in the cytoplasm and nucleus, GRP94 in the endoplasmic reticulum, and TRAP-1 primarily in mitochondria, each with distinct but overlapping client protein specificity. [1]

CH5164840 Compound Profile and Mechanism of Action

This compound is a novel synthetic small molecule inhibitor of HSP90 that was identified through virtual screening and structure-based drug design approaches. With a molar mass of 385.5 g/mol and ≥98% purity, this compound represents a second-generation HSP90 inhibitor with improved pharmacological properties compared to first-generation ansamycin derivatives such as geldanamycin and its analogs. This compound exhibits high binding affinity for the N-terminal ATP-binding site of HSP90, competitively inhibiting ATP binding and subsequent hydrolysis, which is essential for the chaperone function of HSP90. This binding mechanism disrupts the formation of active multi-chaperone complexes in tumor cells, leading to the proteasomal degradation of oncogenic client proteins. Importantly, this compound demonstrates remarkable selectivity, showing no significant inhibitory activity against 22 protein kinases tested and no competitive ATP binding to 400 kinases in comprehensive screening assays. This selective targeting profile distinguishes it from many other targeted therapies that often have off-target effects. [2] [3]

The compound exhibits favorable tumor selectivity both in vitro and in vivo, binding preferentially to tumor HSP90 (which forms active multiple chaperone complexes) compared to normal tissue HSP90. This selective targeting is further enhanced by its effective distribution to tumor tissues in mouse models, as demonstrated by decreased levels of phosphorylated Akt observed in tumor tissues but not in normal tissues following treatment. This compound is formulated for oral administration, showing good bioavailability and tolerability in preclinical models. The oral administration of this compound has demonstrated potent antitumor efficacy with tumor regression in multiple HER2-overexpressing xenograft models, supporting its continued development as a therapeutic agent for oncology indications. Its novel chemical structure, belonging to the macrocyclic 2-amino-6-arylpyrimidine class, contributes to its unique pharmacological properties and distinguishes it from other HSP90 inhibitors in development. [2] [3]

Table 1: Key Characteristics of HSP90 Inhibitor this compound

| Property | Description |

|---|---|

| Molecular Weight | 385.5 g/mol |

| Target | HSP90 N-terminal ATP-binding site |

| Binding Mechanism | Competitive ATP antagonism |

| Selectivity | No significant activity against 22 protein kinases or 400 kinases in competitive binding assays |

| Administration Route | Oral |

| Chemical Class | Macrocyclic 2-amino-6-arylpyrimidine |

| Purity | ≥98% (LC/MS analysis) |

Preclinical Antitumor Activity of this compound Monotherapy

In Vitro Efficacy Against HER2-Positive Cancer Cells

This compound demonstrates potent antiproliferative activity against HER2-overexpressing cancer cell lines, including NCI-N87 gastric cancer and BT-474 breast cancer models. In comprehensive proliferation assays, the compound exhibited concentration-dependent growth inhibition with low IC50 values, indicating its potent cytotoxic effects on malignant cells. Beyond simply inhibiting proliferation, this compound induces apoptotic cell death as evidenced by significant activation of caspase-3/7 in treated cells. This programmed cell death mechanism contributes to the compound's potent antitumor effects observed in subsequent in vivo studies. The degradation of oncogenic client proteins following HSP90 inhibition by this compound was confirmed through Western blot analysis, which demonstrated substantial reduction in HER2, phosphorylated Akt, and other key signaling proteins critical for cancer cell survival and proliferation. This simultaneous disruption of multiple oncogenic pathways underlies the mechanistic rationale for HSP90 inhibition as a therapeutic strategy in HER2-driven cancers. [2]

The molecular mechanisms behind this compound's activity involve the proteasomal degradation of HSP90 client proteins that are essential for oncogenic signaling. Following HSP90 inhibition by this compound, client proteins such as HER2, EGFR, AKT, and RAF1 become unstable and are targeted for degradation through the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple signaling cascades, including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively contribute to the antiproliferative and pro-apoptotic effects observed in treated cancer cells. The compound's ability to concurrently target these diverse oncogenic pathways provides a distinct advantage over single-target agents, potentially mitigating the development of resistance that often limits the efficacy of molecularly targeted therapies. Additionally, this compound treatment results in the induction of heat shock response genes, including HSP70, serving as a pharmacodynamic marker of target engagement. [2] [4]

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies using athymic nude mice bearing HER2-overexpressing xenografts have demonstrated the significant antitumor efficacy of this compound monotherapy. Oral administration of this compound once daily resulted in dose-dependent tumor growth inhibition and, notably, tumor regression in both NCI-N87 (gastric) and BT-474 (breast cancer) models. The compound was well-tolerated at efficacious doses, with no significant body weight loss or overt signs of toxicity observed during the treatment period. Pharmacodynamic analyses of tumor tissues collected from treated animals confirmed decreased levels of phosphorylated Akt and total HER2 protein, providing direct evidence of target modulation in vivo. Importantly, this compound exhibited favorable tumor selectivity, with these molecular changes observed in tumor tissues but not in normal tissues, suggesting a potential therapeutic window that could be exploited clinically. This tissue selectivity may be attributed to the preferential binding of this compound to HSP90 in its activated multi-chaperone complex state, which is more prevalent in tumor cells compared to normal cells. [2]

Table 2: In Vivo Antitumor Efficacy of this compound in HER2-Positive Xenograft Models

| Cancer Model | Tumor Type | Treatment Duration | Efficacy Outcome | Tolerability |

|---|---|---|---|---|

| NCI-N87 | Gastric cancer | 11 days, oral, once daily | Tumor regression | Well-tolerated, no significant body weight loss |

| BT-474 | Breast cancer | 11 days, oral, once daily | Tumor regression | Well-tolerated, no significant body weight loss |

| NCI-H292 | NSCLC (EGFR overexpression) | 11 days, oral, once daily | Significant tumor growth inhibition | Well-tolerated |

| NCI-H1975 | NSCLC (T790M erlotinib-resistant) | 11 days, oral, once daily | Enhanced erlotinib activity | Well-tolerated in combination |

Combination Therapy Strategies with HER2-Targeted Agents

Rationale for Combination Approaches

The strategic combination of this compound with established HER2-targeted agents represents a promising approach to enhance therapeutic efficacy and overcome resistance mechanisms in HER2-driven cancers. The molecular rationale for these combinations stems from the interrelationship between HSP90 and its client proteins, including HER2. As HER2 is a well-established HSP90 client protein, its stability and function are directly compromised by HSP90 inhibition. When combined with direct HER2-targeting agents such as trastuzumab (monoclonal antibody) or lapatinib (tyrosine kinase inhibitor), this compound promotes the degradation of HER2 and other oncogenic clients, simultaneously targeting multiple nodes in the oncogenic signaling network. This vertical pathway inhibition creates a more comprehensive blockade of HER2-driven signaling than either approach alone, potentially leading to enhanced antitumor activity and circumvention of de novo or acquired resistance mechanisms. Additionally, by targeting multiple signaling pathways simultaneously, HSP90 inhibition may prevent the activation of alternative survival pathways that often limit the efficacy of single-agent targeted therapies. [2] [5]

The combination of HSP90 inhibition with HER2-targeted therapy is particularly relevant given the complex signaling networks and feedback mechanisms that characterize HER2-driven cancers. In HER2-amplified cancers, HER3 is tightly linked with downstream PI3K-AKT signaling through a pathway involving robust compensatory feedback regulation. Inhibition of HER2 with tyrosine kinase inhibitors leads to compensatory upregulation of HER3, which can restore HER2-HER3 signaling and limit the efficacy of these agents. By simultaneously promoting the degradation of both HER2 and HER3, this compound can prevent this compensatory mechanism, potentially enhancing the activity of concomitant HER2-targeted therapies. Furthermore, HSP90 inhibition targets multiple other client proteins involved in HER2 signaling networks, including AKT, RAF1, and CDK4, providing a more comprehensive approach to disrupting the oncogenic signaling circuitry that drives cancer progression and therapeutic resistance. [5]

Experimental Evidence for Combination Efficacy

Preclinical studies have demonstrated significantly enhanced antitumor efficacy when this compound is combined with HER2-targeted agents compared to either treatment alone. In NCI-N87 and BT-474 xenograft models, the combination of this compound with trastuzumab or lapatinib resulted in superior tumor growth inhibition and more frequent tumor regressions compared to monotherapy with any of the agents. The combinations were well-tolerated, with no additional toxicity observed beyond what was seen with single-agent treatments. Similar combination benefits were observed in non-small cell lung cancer (NSCLC) models, where this compound enhanced the antitumor activity of the EGFR tyrosine kinase inhibitor erlotinib against both EGFR-overexpressing and T790M-mutation-bearing erlotinib-resistant models. In these resistant models, this compound restored sensitivity to erlotinib, resulting in significant tumor growth inhibition despite the limited efficacy of erlotinib alone. These findings support the potential of HSP90 inhibition to overcome resistance to targeted therapies in multiple cancer types. [2] [6]

The molecular mechanisms underlying these enhanced combination effects were elucidated through comprehensive signaling analyses. In NCI-H292 EGFR-overexpressing NSCLC models, erlotinib treatment alone resulted in increased phosphorylation of Stat3, a potential resistance mechanism that was abrogated by the addition of this compound. Furthermore, in the NCI-H1975 erlotinib-resistant model (harboring the T790M resistance mutation), combination treatment with erlotinib and this compound effectively suppressed ERK signaling more completely than either agent alone. These findings demonstrate that the addition of HSP90 inhibition to targeted therapy can suppress compensatory signaling pathways that limit the efficacy of single-agent targeted therapies. The ability to simultaneously target the primary oncogenic driver and prevent adaptive resistance mechanisms represents a significant advantage of combination approaches incorporating HSP90 inhibitors like this compound. [6] [4]

Visualization of this compound Mechanism in Combination Therapies: This diagram illustrates how this compound induces degradation of multiple oncogenic client proteins while working synergistically with HER2-targeted agents to block signaling pathways in cancer cells.

Safety and Tolerability Profile

Preclinical Toxicological Assessment

The toxicological profile of this compound has been evaluated in comprehensive preclinical studies to assess its potential clinical safety. In general, the compound has demonstrated acceptable tolerability in mouse models at therapeutically relevant doses, with no lethality or more than 20% body weight loss observed at the maximum tolerated dose in xenograft studies. However, as with other HSP90 inhibitors, certain class-effect toxicities have been identified that require careful monitoring. Specifically, an in vitro micronucleus test (MNT) conducted with human lymphoblastoid TK6 cells revealed that this compound treatment resulted in a positive micronuclei induction, indicating potential genotoxic effects. Further investigation using fluorescence in situ hybridization (FISH) analysis demonstrated that 85-94% of these micronuclei were centromere-positive, suggesting an aneugenic mechanism (chromosome loss) rather than clastogenic activity (chromosome breakage). This aneugenic activity is consistent with the compound's mechanism of action, as HSP90 inhibition has been shown to alter the localization of centromere proteins and induce mitotic arrest and chromosome misalignment in previous studies with other HSP90 inhibitors. [3]

Risk Mitigation Strategies

Several risk mitigation approaches can be implemented to manage the identified safety concerns associated with this compound. First, careful dose optimization and schedule exploration may help maximize the therapeutic window by identifying regimens that maintain antitumor efficacy while minimizing genotoxic risk. This may include intermittent dosing schedules that allow normal tissue recovery between treatment cycles. Second, robust patient selection strategies focusing on tumors with clear dependence on HSP90 client proteins may enhance the risk-benefit ratio by prioritizing patients most likely to derive clinical benefit. Third, implementation of comprehensive monitoring protocols for potential treatment-emergent toxicities in clinical trials will be essential to fully characterize the safety profile in humans. These should include careful assessment of hematological parameters and other indicators of genotoxic stress. Additionally, combination strategies that allow for lower doses of this compound while maintaining efficacy through synergistic interactions with companion targeted agents may help mitigate toxicity concerns. The favorable tumor selectivity observed in preclinical models, with decreased levels of phosphorylated Akt observed in tumor tissues but not normal tissues, provides a mechanistic basis for a potential therapeutic window that could be exploited clinically. [2] [3]

Table 3: Safety Profile and Risk Management of this compound

| Safety Parameter | Preclinical Findings | Clinical Implications | Risk Mitigation Strategies |

|---|---|---|---|

| Maximum Tolerated Dose | Well-defined in rodent models | Establish safe starting dose for clinical trials | Conservative dose escalation in first-in-human studies |

| Genotoxic Potential | Aneugenic activity in TK6 cells (centromere-positive micronuclei) | Potential carcinogenic risk | Careful benefit-risk assessment; monitoring for secondary malignancies |

| DNA Damage | No γH2AX foci formation | No direct DNA damage expected | Standard monitoring adequate |

| Tumor Selectivity | Preferential target modulation in tumor tissue | Potential therapeutic window | Patient selection based on HSP90 client protein dependence |

| Combination Tolerability | Well-tolerated with HER2-targeted agents | Support for combination regimens | Explore lower doses in combination approaches |

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Apoptosis Assays

Protocol Objective: To evaluate the antiproliferative and pro-apoptotic effects of this compound on cancer cell lines.

Materials and Reagents:

- Cancer cell lines (e.g., NCI-N87, BT-474, HCC827, NCI-H292)

- This compound compound (dissolved in DMSO at 10 mM stock concentration)

- Cell Counting Kit-8 (Dojindo Laboratories) or similar MTT-based viability assay

- Caspase-Glo 3/7 Assay Kit (Promega)

- CellTiter-Glo Luminescent Cell Viability Assay (Promega)

- Tissue culture plates (96-well for proliferation assays, 96-well white-walled for apoptosis assays)

- Microplate reader capable of measuring absorbance (450 nm) and luminescence

Methodology:

- Cell Seeding: Harvest exponentially growing cells and seed into 96-well microtiter plates at optimized densities (typically 1,000-5,000 cells/well in 100 μL complete medium). Allow cells to adhere overnight.

- Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations covering a broad range (e.g., 0.001-10 μM). Add 100 μL of each dilution to designated wells (final DMSO concentration ≤0.1%). Include vehicle control (DMSO only) and blank (medium only) wells.

- Incubation: Incubate plates at 37°C in 5% CO₂ for predetermined durations (typically 72-96 hours).

- Viability Assessment: For Cell Counting Kit-8, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader. For CellTiter-Glo, add equal volume of reagent, mix briefly, and measure luminescence after 10-minute incubation.

- Apoptosis Measurement: For caspase-3/7 activity, add Caspase-Glo 3/7 reagent directly to cells in 96-well white-walled plates, mix briefly, and measure luminescence after 30-60 minute incubation.

- Data Analysis: Calculate percent viability relative to vehicle control. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve). For apoptosis assays, calculate fold-increase in caspase activity compared to vehicle control.

Technical Notes: Ensure exponential growth phase at time of seeding. Include replicate wells (minimum n=3) for each condition. Perform multiple independent experiments to ensure reproducibility. Maintain consistent incubation times for accurate comparisons. [2] [4]

Western Blot Analysis for Client Protein Degradation

Protocol Objective: To demonstrate target engagement by assessing degradation of HSP90 client proteins following this compound treatment.

Materials and Reagents:

- Treated cell pellets or homogenized tumor tissues

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA Protein Assay Kit

- Precast polyacrylamide gels (4-20% gradient recommended)

- PVDF or nitrocellulose membranes

- Primary antibodies: anti-HER2, anti-pAkt (S473), anti-Akt, anti-pEGFR (Y1068), anti-EGFR, anti-pERK (T202/Y204), anti-ERK, anti-HSP70, anti-HSP90, anti-actin/GAPDH (loading controls)

- HRP-conjugated secondary antibodies

- ECL Plus Western Blotting Detection Reagents

- Imaging system (e.g., LAS-4000, Fujifilm or Odyssey Infrared Imaging System)

Methodology:

- Protein Extraction: Lyse cells or tissues in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant.

- Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.

- Gel Electrophoresis: Load equal amounts of protein (20-40 μg) per lane on precast gels. Run at constant voltage until dye front reaches bottom.

- Protein Transfer: Transfer proteins to membrane using wet or semi-dry transfer systems.

- Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes 3× with TBST. Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Signal Detection: Develop blots using ECL Plus reagent and image using appropriate detection system.

- Densitometric Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize target protein levels to loading controls.

Technical Notes: Include both total and phosphorylated forms of proteins to assess pathway modulation. HSP70 induction serves as a pharmacodynamic marker of HSP90 inhibition. Use tumor tissues from xenograft models collected at appropriate timepoints post-dose (e.g., 4-24 hours) to capture maximal client protein degradation. [2] [4]

In Vivo Xenograft Efficacy Studies

Protocol Objective: To evaluate the antitumor activity of this compound in human tumor xenograft models.

Materials and Reagents:

- Athymic nude mice (BALB/c nu/nu, 6-8 weeks old)

- HER2-overexpressing cancer cells (NCI-N87, BT-474, etc.)

- This compound formulation: 10% DMSO/10% Cremophor EL/0.02 N HCl in water

- Control vehicle matching formulation without active compound

- Calipers for tumor measurement

- Scale for body weight monitoring

Methodology:

- Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS/Matrigel mixture (1:1). Implant 0.5-1.0 × 10⁷ cells subcutaneously into the right flank of each mouse.

- Randomization: When tumors reach approximately 200-300 mm³, randomize animals into treatment groups (n=4-5) ensuring similar mean tumor volumes across groups.

- Dosing Protocol: Administer this compound or vehicle control orally once daily for 11 days (or other predetermined duration). Record body weights至少 twice weekly to monitor tolerability.

- Tumor Measurement: Measure tumor lengths (a) and widths (b)至少 twice weekly using calipers. Calculate tumor volume using the formula: TV = a × b² / 2.

- Endpoint Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI = (1 - [Tt - T0] / [Ct - C0]) × 100%, where T and C represent mean tumor volumes of treated and control groups, respectively, at start (0) and end (t) of treatment.

- Pharmacodynamic Assessments: For separate cohort, collect tumors and normal tissues at predetermined timepoints post-dose (e.g., 4 hours after last dose) for Western blot analysis of client protein degradation.

Technical Notes: All animal studies should be approved by Institutional Animal Care and Use Committee. Maximum tolerated dose is defined as dose resulting in neither lethality nor more than 20% body weight loss. For combination studies, administer HER2-targeted agents according to their established dosing schedules. [2] [6] [4]

In Vivo Efficacy Study Workflow: This diagram outlines the key steps in evaluating this compound antitumor activity in xenograft models, from tumor establishment through data analysis.

Conclusion and Future Perspectives

The comprehensive preclinical data presented in these application notes support the continued investigation of this compound as a promising therapeutic agent for HER2-overexpressing cancers, particularly in combination with established HER2-targeted therapies. The simultaneous degradation of multiple oncogenic client proteins through HSP90 inhibition represents a compelling strategy to address the signaling complexity and adaptive resistance mechanisms that often limit the efficacy of single-target agents. The observed tumor selectivity of this compound, along with its oral bioavailability and manageable preclinical safety profile, further supports its clinical translation. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and exploring sequential therapy approaches to maximize clinical benefit while minimizing potential toxicities. As the field of targeted therapy continues to evolve, multi-pathway inhibition strategies incorporating HSP90 inhibitors like this compound hold significant promise for improving outcomes in patients with HER2-driven malignancies. [2] [1] [6]

References

- 1. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of the novel heat shock protein ... [pubmed.ncbi.nlm.nih.gov]

- 3. HSP90 inhibitor this compound induces micronuclei in TK6 ... [sciencedirect.com]

- 4. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways and Mechanisms of HER2 in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced antitumor activity of erlotinib in combination with ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes: CH5164840 Client Protein Degradation Analysis for Cancer Research

Introduction to HSP90 Inhibition and Client Protein Degradation

Heat shock protein 90 (HSP90) serves as a critical molecular chaperone that facilitates the stability, folding, and activation of over 400 client proteins, many of which are oncogenic drivers in various cancers. The HSP90 inhibitor CH5164840 represents a novel therapeutic agent that binds to the N-terminal ATP-binding site of HSP90, blocking its ATPase activity and thereby inducing the ubiquitin-mediated proteasomal degradation of client proteins. This mechanism offers a promising approach for targeted cancer therapy, particularly for malignancies driven by specific oncogenic client proteins such as epidermal growth factor receptor (EGFR). Unlike first-generation HSP90 inhibitors like geldanamycin derivatives, this compound demonstrates improved specificity and reduced hepatotoxicity, making it a valuable tool for investigating HSP90-mediated protein degradation pathways and combination therapies in oncology research.

The molecular chaperone function of HSP90 is especially crucial in cancer cells, which experience increased proteostatic stress due to rapid proliferation and mutated protein expression. Cancer cells exhibit 2- to 10-fold higher HSP90 expression compared to normal cells, creating a therapeutic window that can be exploited by HSP90 inhibitors. This compound has demonstrated particular efficacy against non-small cell lung cancer (NSCLC) models, both as a monotherapy and in combination with EGFR inhibitors like erlotinib. Research indicates that mutated oncoproteins show greater dependence on HSP90 than their wild-type counterparts, making them more susceptible to degradation upon HSP90 inhibition. This application note provides detailed protocols and data analysis methods for investigating this compound-mediated client protein degradation, enabling researchers to effectively utilize this compound in their oncology and drug discovery programs.

This compound Mechanism and Key Client Proteins

Molecular Mechanism of Action